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Compound of Interest

Compound Name: Bis-Mal-PEG5

Cat. No.: B12419113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-Mal-PEG5 is a homobifunctional crosslinking reagent that contains two maleimide groups

at either end of a 5-unit polyethylene glycol (PEG) spacer. The maleimide groups specifically

react with sulfhydryl (thiol) groups on cysteine residues within a protein, forming stable

thioether bonds. This reagent is particularly valuable for intramolecular crosslinking studies,

providing distance constraints that aid in the elucidation of protein tertiary structure,

conformational changes, and the dynamics of protein domains. The hydrophilic PEG spacer

enhances the solubility of the crosslinker in aqueous buffers and can help to minimize

aggregation of the target protein.

Intramolecular crosslinking with Bis-Mal-PEG5 can "freeze" a protein in a specific

conformational state, allowing for the study of transient structures or the stabilization of a

particular functional state. The defined length of the PEG5 spacer arm acts as a "molecular

ruler," providing distance constraints between the crosslinked cysteine residues. This

information is invaluable for computational modeling and refining protein structures.

Principle of the Method
The maleimide groups of Bis-Mal-PEG5 react with the sulfhydryl groups of cysteine residues

via a Michael addition reaction. This reaction is highly specific for thiols at a near-neutral pH

range of 6.5-7.5. For intramolecular crosslinking to be favored, the protein concentration should
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be kept dilute, and the crosslinker-to-protein molar ratio should be optimized to promote

reaction between cysteines within the same protein molecule rather than between different

protein molecules (intermolecular crosslinking).

The general workflow for an intramolecular crosslinking study using Bis-Mal-PEG5 involves:

Protein Preparation: Ensuring the protein of interest has accessible cysteine residues for

crosslinking. This may involve site-directed mutagenesis to introduce cysteines at specific

locations. Disulfide bonds within the protein may need to be reduced to free up sulfhydryl

groups.

Crosslinking Reaction: Incubation of the protein with an optimized concentration of Bis-Mal-
PEG5 under controlled conditions (pH, temperature, and time).

Quenching: Stopping the reaction by adding a quenching reagent that consumes the

unreacted maleimide groups.

Analysis: Analyzing the crosslinked products to confirm intramolecular crosslinking and to

identify the crosslinked residues. Common analytical techniques include SDS-PAGE and

mass spectrometry.

Data Presentation
Table 1: Properties of Bis-Mal-PEG5 Crosslinker

Property Value

Chemical Name
1,17-Bis(maleimido)-3,6,9,12,15-

pentaoxaheptadecane

Molecular Formula C24H34N2O9

Molecular Weight 598.6 g/mol

Spacer Arm Length ~29.1 Å

Reactivity Thiol-reactive (Sulfhydryl groups of Cysteine)

pH of Reaction 6.5 - 7.5
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Table 2: Representative Quantitative Data on Maleimide-
Thiol Reaction Efficiency
While specific quantitative data for intramolecular crosslinking efficiency with Bis-Mal-PEG5 is

not extensively published in a comparative format, studies on similar PEG-bismaleimide

(PEGbisMal) crosslinkers demonstrate the high reactivity of the maleimide group. The following

table summarizes data from a study comparing the efficiency of a PEG bismaleimide

crosslinker to a PEG diacrylate crosslinker in reacting with available cysteine residues on the

protein Galectin-1. This data highlights the superior efficiency of the maleimide chemistry,

which is crucial for achieving effective intramolecular crosslinking.[1]

Crosslinker
Molar Excess of
Crosslinker to Protein

Cysteine Consumption (%)

PEGbisMal 3x 97.1 ± 4.37

PEGDA 3x 78.6 ± 8.08

This data is from a study focused on intermolecular crosslinking but is indicative of the high

reactivity of the maleimide group, which is advantageous for intramolecular crosslinking.[1]

Experimental Protocols
Protocol 1: General Procedure for Intramolecular
Crosslinking with Bis-Mal-PEG5
This protocol provides a general guideline for the intramolecular crosslinking of a protein with

Bis-Mal-PEG5. Optimization of protein concentration, crosslinker concentration, and reaction

time is crucial for each specific protein and application.

Materials:

Purified protein containing accessible cysteine residues

Bis-Mal-PEG5
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer

at a similar pH.

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Quenching Solution: 1 M β-mercaptoethanol, 1 M dithiothreitol (DTT), or 1 M L-cysteine in

conjugation buffer.

Desalting columns or dialysis equipment.

Procedure:

Protein Preparation:

Dissolve the purified protein in conjugation buffer to a final concentration of 0.1-1.0 mg/mL.

The use of dilute protein solutions helps to favor intramolecular crosslinking over

intermolecular crosslinking.[2]

If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl

groups, treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine)

and subsequently remove the reducing agent using a desalting column.

Crosslinker Preparation:

Immediately before use, dissolve the Bis-Mal-PEG5 in anhydrous DMSO or DMF to

prepare a stock solution (e.g., 10 mM).

Crosslinking Reaction:

Add the Bis-Mal-PEG5 stock solution to the protein solution to achieve the desired final

molar excess of crosslinker over protein. A starting point is a 2 to 20-fold molar excess of

the crosslinker to the protein.[3][4] Empirical testing is necessary to determine the optimal

ratio that maximizes intramolecular crosslinking while minimizing intermolecular

crosslinking and aggregation.

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4

hours at 4°C with gentle mixing.[4]
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Quenching the Reaction:

Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.

Incubate for 15 minutes at room temperature to quench any unreacted Bis-Mal-PEG5.

Removal of Excess Reagents:

Remove excess crosslinker and quenching reagent by dialysis or by using a desalting

column.

Analysis of Crosslinked Products:

Analyze the crosslinked protein by SDS-PAGE. Intramolecularly crosslinked proteins will

typically show a slight increase in mobility (run faster) compared to the unmodified protein

due to a more compact structure. Intermolecularly crosslinked dimers or multimers will

appear as higher molecular weight bands.

For identification of the crosslinked cysteine residues, the protein band corresponding to

the intramolecularly crosslinked species can be excised from the gel, subjected to in-gel

digestion (e.g., with trypsin), and analyzed by mass spectrometry (LC-MS/MS).[5]

Protocol 2: Optimization of Bis-Mal-PEG5 Concentration
for Intramolecular Crosslinking
To maximize the yield of intramolecularly crosslinked product and minimize intermolecular

crosslinks, it is essential to perform a titration experiment with varying concentrations of Bis-
Mal-PEG5.

Procedure:

Prepare a series of reactions with a constant protein concentration (e.g., 0.5 mg/mL).

Vary the molar excess of Bis-Mal-PEG5 over the protein in each reaction (e.g., 1:1, 2:1, 5:1,

10:1, 20:1).

Follow the general crosslinking protocol (Protocol 1) for each reaction.
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Analyze the products of each reaction on an SDS-PAGE gel.

Visualize the protein bands (e.g., with Coomassie blue staining).

Identify the concentration of Bis-Mal-PEG5 that yields the highest amount of the monomeric,

intramolecularly crosslinked protein with the least amount of intermolecular dimers or higher-

order aggregates.

Visualization of Workflows and Concepts
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Experimental Workflow for Intramolecular Crosslinking
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Caption: A flowchart of the experimental workflow for intramolecular crosslinking.
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Probing Conformational Changes in Signaling Proteins
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Caption: A conceptual diagram of using intramolecular crosslinking to study protein

conformational changes in signaling.

Application in Signaling Pathway Studies
While specific studies detailing the use of Bis-Mal-PEG5 for intramolecular crosslinking in

signaling pathways are not abundant, the principle of using thiol-reactive crosslinkers to probe

conformational changes is well-established. For instance, disulfide cross-linking strategies have

been employed to investigate the activation mechanisms of G protein-coupled receptors

(GPCRs) and kinases.[6][7][8] These studies often involve introducing cysteine mutations at

strategic locations and then inducing crosslinking to trap the protein in a particular state (e.g.,

active or inactive).
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Bis-Mal-PEG5 offers an advantage over simple disulfide bond formation as it provides a longer

and more defined spacer, allowing for the capture of distance constraints between residues

that are further apart. This can be particularly useful for studying large-scale domain

movements that are common in the activation of signaling proteins.

Potential Applications:

Kinase Activation Loop Dynamics: Introducing cysteines in and around the activation loop of

a kinase and using Bis-Mal-PEG5 to crosslink them in the presence and absence of

activating signals can provide insights into the conformational changes that accompany

kinase activation.

GPCR Activation: By introducing cysteines at the intracellular and extracellular faces of a

GPCR, Bis-Mal-PEG5 can be used to probe the conformational rearrangements that occur

upon ligand binding and G-protein coupling.[3][6]

Allosteric Regulation: Intramolecular crosslinking can be used to map the propagation of

conformational changes from an allosteric binding site to the active site of an enzyme.

Conclusion
Bis-Mal-PEG5 is a powerful tool for the study of protein structure and dynamics through

intramolecular crosslinking. Its high specificity for cysteine residues and the defined length of its

PEG spacer allow for the generation of valuable distance constraint data. The protocols and

concepts outlined in these application notes provide a framework for researchers to design and

execute experiments aimed at understanding the intricacies of protein conformation and

function, with significant potential for application in the study of signaling pathways and drug

development. Careful optimization of experimental conditions is paramount to achieving

successful and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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